REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[C:10]([O:14]C(=O)CC)(=[O:13])[CH2:11][CH3:12].C([O-])(=O)CC.[K+].C(=O)([O-])[O-].[Na+].[Na+].[OH-].[Na+].Cl>C(O)C.O>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[C:11]([CH3:12])[C:10]([OH:14])=[O:13])=[CH:4][CH:3]=1 |f:2.3,4.5.6,7.8|
|
Name
|
|
Quantity
|
122 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
163 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OC(CC)=O
|
Name
|
potassium propionate
|
Quantity
|
112 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
150 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
150 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring for 30 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to form an aqueous alkaline solution
|
Type
|
CUSTOM
|
Details
|
The unreacted 4-hydroxybenzaldehyde was removed
|
Type
|
ADDITION
|
Details
|
concentrated hydrochloric acid was added
|
Type
|
CUSTOM
|
Details
|
precipitate the reaction product
|
Type
|
FILTRATION
|
Details
|
The precipitate was recovered by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
to obtain 85 g of a crude product
|
Type
|
DISSOLUTION
|
Details
|
The precipitate was dissolved in a solution
|
Type
|
TEMPERATURE
|
Details
|
the solution was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to precipitate the reaction product
|
Type
|
FILTRATION
|
Details
|
The precipitate was recovered by filtration
|
Type
|
WASH
|
Details
|
washed repeatedly with distilled water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C(C(=O)O)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61 g | |
YIELD: CALCULATEDPERCENTYIELD | 34.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |